1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- is a complex organic compound belonging to the class of pyrazinoquinolines. This compound is characterized by its unique structure, which includes a pyrazinoquinoline core with a hexahydro substitution and a hydroxy-methylbutyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- can be achieved through several synthetic routes. One common method involves the intramolecular cycloaddition reaction. This process typically starts with the preparation of a suitable precursor, which undergoes cyclization under specific conditions to form the desired pyrazinoquinoline structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the compound.
Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hydroxy group, converting it to a carbonyl group.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the quinoline core or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the pyrazinoquinoline core. Common reagents include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation, but its structure suggests it can interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)- include other pyrazinoquinolines and quinoline derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties. For example:
1H-Pyrazino(1,2-a)quinoxalines: These compounds have a similar core but different substituents, leading to variations in their reactivity and biological activity.
Quinolines: Simple quinoline derivatives lack the pyrazino ring but can still exhibit similar chemical behaviors.
Properties
CAS No. |
21621-38-5 |
---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinolin-3-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C17H26N2O/c1-17(2,20)9-10-18-11-12-19-15(13-18)8-7-14-5-3-4-6-16(14)19/h3-6,15,20H,7-13H2,1-2H3 |
InChI Key |
GRPWOXJJPTXYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1CCN2C(C1)CCC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.